molecular formula C26H21F3N4O2 B11028589 4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11028589
M. Wt: 478.5 g/mol
InChI Key: ZYPZOMHKBDWWCC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a trifluoromethylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Core Structure: The dihydropyrimido[1,2-a]benzimidazole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzimidazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Final Coupling: The final step involves coupling the substituted core with a carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound is susceptible to various substitution reactions, especially nucleophilic aromatic substitutions due to the presence of electron-withdrawing groups like trifluoromethyl.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research into its pharmacokinetics and pharmacodynamics could reveal new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the methoxyphenyl group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimidine-5-carboxamide: Similar core structure but lacks the trifluoromethylphenyl group.

    2-Methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Similar structure but lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide makes it unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H21F3N4O2

Molecular Weight

478.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H21F3N4O2/c1-15-22(24(34)31-19-8-4-3-7-18(19)26(27,28)29)23(16-11-13-17(35-2)14-12-16)33-21-10-6-5-9-20(21)32-25(33)30-15/h3-14,23H,1-2H3,(H,30,32)(H,31,34)

InChI Key

ZYPZOMHKBDWWCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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